molecular formula C19H21N5O B2920232 4-[(1H-imidazol-1-yl)methyl]-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide CAS No. 2034405-90-6

4-[(1H-imidazol-1-yl)methyl]-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide

Cat. No.: B2920232
CAS No.: 2034405-90-6
M. Wt: 335.411
InChI Key: GWCMZEPJLBUUFR-UHFFFAOYSA-N
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Description

4-[(1H-imidazol-1-yl)methyl]-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide is a complex organic compound that features both imidazole and pyrazolo[1,5-a]pyridine moieties. These heterocyclic structures are known for their significant biological and chemical properties, making the compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyrazolo[1,5-a]pyridine intermediates, followed by their coupling with a benzamide derivative. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of corresponding amines.

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazolo[1,5-a]pyridine moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1H-imidazol-1-yl)methyl]-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide is unique due to its combination of imidazole and pyrazolo[1,5-a]pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(21-11-17-12-22-24-9-2-1-3-18(17)24)16-6-4-15(5-7-16)13-23-10-8-20-14-23/h4-8,10,12,14H,1-3,9,11,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCMZEPJLBUUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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